2-((1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide
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Overview
Description
2-((1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, nitrophenyl and ethylphenyl groups, and a thioether linkage, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide typically involves multiple steps, starting with the preparation of the imidazole core. The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst. The subsequent steps involve the introduction of the nitrophenyl and ethylphenyl groups through electrophilic aromatic substitution reactions. The final step includes the formation of the thioether linkage and the acetamide group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide is not well-documented. its structure suggests that it could interact with specific molecular targets such as enzymes or receptors. The imidazole ring is known to coordinate with metal ions, which could play a role in its biological activity. Additionally, the nitrophenyl group may participate in redox reactions, influencing the compound’s overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-methylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide
- 2-((1-(4-ethylphenyl)-4-(4-aminophenyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide
Uniqueness
2-((1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide is unique due to the presence of both nitrophenyl and ethylphenyl groups, which may confer distinct chemical and biological properties. The combination of these groups with the imidazole ring and thioether linkage makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[1-(4-ethylphenyl)-4-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S/c1-4-21-10-14-23(15-11-21)30-18-26(22-12-16-25(17-13-22)32(34)35)29-28(30)36-19-27(33)31(20(2)3)24-8-6-5-7-9-24/h5-18,20H,4,19H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPZWQORDVGWCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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